tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis
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Overview
Description
Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, is a synthetic organic compound characterized by its distinct structural features and potential applications in various fields. This compound's structure includes a cyclobutyl ring, a bromoacetyl group, and a carbamate functional group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, involves several key steps. Initially, the cyclobutyl ring is functionalized to introduce the necessary substituents. The bromoacetyl group is typically introduced through a nucleophilic substitution reaction, using a suitable brominating agent such as bromoacetyl chloride in the presence of a base like triethylamine. The formation of the carbamate group can be achieved through the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound may vary, the general approach involves large-scale synthesis in batch reactors. The optimization of reaction conditions, such as temperature, pressure, and reagent concentration, ensures the efficient and economical production of the compound. Purification steps, including recrystallization and chromatography, are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones, using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction reactions can be performed to convert the bromoacetyl group into other functional groups, such as alcohols or hydrocarbons, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. Substitution reactions typically yield derivatives with various functional groups, oxidation products may include ketones or carboxylic acids, and reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, has a range of scientific research applications due to its unique structural features and reactivity
Chemistry: In organic synthesis, it serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity makes it a useful building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound's potential biological activity makes it a candidate for the development of new drugs. It can be used in structure-activity relationship studies to understand how changes in its structure affect biological activity.
Medicine: It may be explored for its potential therapeutic applications, including as an anticancer or antiviral agent, depending on its interaction with biological targets.
Industry: The compound's chemical properties make it useful in the development of new materials, such as polymers or coatings, where specific functional groups are required for desired properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins or nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The carbamate group may also play a role in the compound's binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate, cis, can be compared with other similar compounds to highlight its uniqueness:
Tert-butyl N-(2-bromoacetyl)carbamate: This compound lacks the cyclobutyl ring, which may result in different reactivity and biological activity.
N-(Bromoacetyl)cyclobutylcarbamate: The absence of the tert-butyl group may affect the compound's stability and solubility.
Tert-butyl N-[(1s,3s)-3-(acetyl)cyclobutyl]carbamate: The absence of the bromine atom in the acetyl group results in different reactivity, particularly in substitution reactions.
Properties
CAS No. |
2763741-53-1 |
---|---|
Molecular Formula |
C11H18BrNO3 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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